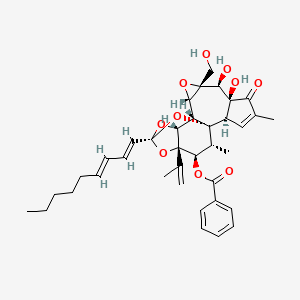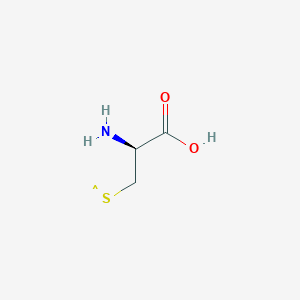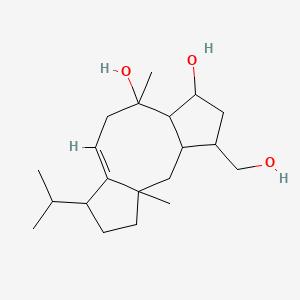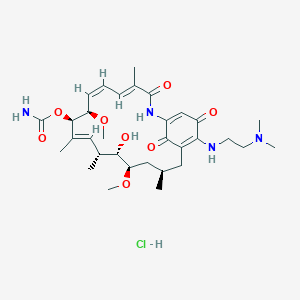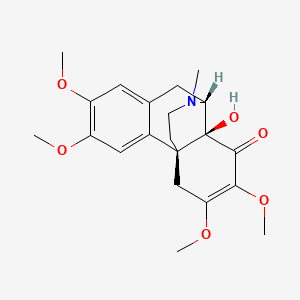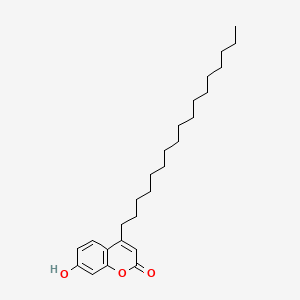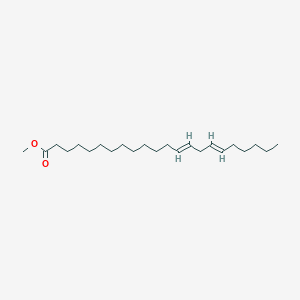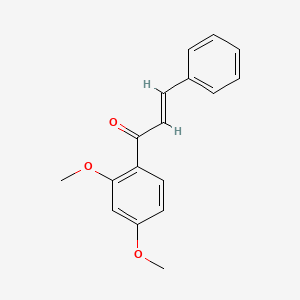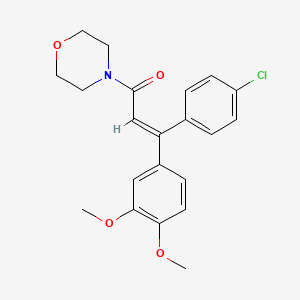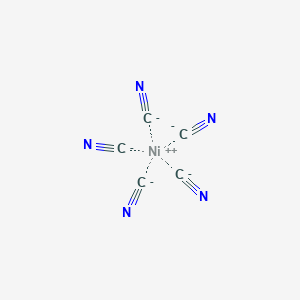
(SPY-5)-pentacyanidonickelate(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(SPY-5)-pentacyanonickelate(3-) is a pentacyanonickelate(3-).
科学的研究の応用
Laboratory Applications in Chemistry
The pentacyanidonickel(II) complex has significant applications in the field of chemistry, particularly in spectroscopy. A study by Németh et al. (2019) using X-ray Absorption Spectroscopy (XAS) investigated aqueous solutions of the ternary system Ni(II)-EDTA-CN-. This research found that at excess CN- concentrations, the formation of the pentacyanidonickel(II) complex occurs. The study demonstrated the potential of laboratory XAS spectrometers as routine probes in chemistry and related disciplines (Németh et al., 2019).
Analytical Chemistry and Spot Tests
In analytical chemistry, pentacyanidoferrate(II) complexes have been used for spot tests. Shinohara et al. (2019) explored the metallochromic behavior of pentacyanidoferrates in spot tests. These complexes, when combined with transition metal ions, form polymeric complexes with distinct colors, useful in analytical applications. This study provided a modern insight into classical Feigl's spot tests, showing the versatility of pentacyanidoferrates in analytical chemistry (Shinohara et al., 2019).
Material Science and Graphene Research
In material science, specifically for graphene research, pentacene, a polycyclic aromatic hydrocarbon, has been used as a supporting layer for clean and doping-free graphene transfer. Kim et al. (2015) reported that after transferring graphene to a target substrate, the pentacene layer could be physically removed by using an organic solvent. This method enabled graphene transfer without residue formation, improving its properties for various applications (Kim et al., 2015).
Environmental Science
In environmental science, pentacyclic triterpanes have been used as molecular markers in the study of crude oil pollution. Dastillung and Albrecht (1976) demonstrated that these markers could help analyze pollution in surface sediments, providing crucial information about the degree of maturity of the geological sources (Dastillung & Albrecht, 1976).
特性
製品名 |
(SPY-5)-pentacyanidonickelate(II) |
|---|---|
分子式 |
C5N5Ni-3 |
分子量 |
188.78 g/mol |
IUPAC名 |
nickel(2+);pentacyanide |
InChI |
InChI=1S/5CN.Ni/c5*1-2;/q5*-1;+2 |
InChIキー |
UVLLXTPPGWGZPS-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1233472.png)
